

Spectroscopic and Spectrometric Characterization of 1,2-Dibromoindane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromoindane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cis- and trans-**1,2-dibromoindane**. Due to the limited availability of published experimental spectra for **1,2-dibromoindane**, this guide combines known experimental data with predicted spectral parameters based on established principles of spectroscopy and spectrometry. This approach offers a robust framework for the identification and characterization of these compounds in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR data for the cis and trans isomers of **1,2-dibromoindane**. These predictions are based on known coupling constants and typical chemical shifts for similar structural motifs.

Table 1: Predicted ^1H NMR Data for **1,2-Dibromoindane** (in CDCl_3)

Isomer	Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
cis	H-1	4.5 - 4.7	Doublet	J(H1,H2) = 5.0
	H-2	4.8 - 5.0	Multiplet	J(H1,H2) = 5.0, J(H2,H3a), J(H2,H3b)
	H-3a	3.2 - 3.4	Doublet of doublets	J(H3a,H3b), J(H2,H3a)
	H-3b	3.0 - 3.2	Doublet of doublets	J(H3a,H3b), J(H2,H3b)
	Aromatic	7.2 - 7.5	Multiplet	
trans	H-1	4.6 - 4.8	Doublet	J(H1,H2) = 1.3
	H-2	5.0 - 5.2	Multiplet	J(H1,H2) = 1.3, J(H2,H3a), J(H2,H3b)
	H-3a	3.3 - 3.5	Doublet of doublets	J(H3a,H3b), J(H2,H3a)
	H-3b	3.1 - 3.3	Doublet of doublets	J(H3a,H3b), J(H2,H3b)
	Aromatic	7.2 - 7.5	Multiplet	

Note: The key differentiating feature between the cis and trans isomers is the vicinal coupling constant between H-1 and H-2, which is significantly larger for the cis isomer (5.0 Hz) than for the trans isomer (1.3 Hz).

Table 2: Predicted ^{13}C NMR Data for **1,2-Dibromoindane** (in CDCl_3)

Isomer	Carbon	Predicted Chemical Shift (δ , ppm)
cis	C-1	55 - 60
	C-2	
	C-3	
	Aromatic (quaternary)	
	Aromatic (CH)	
trans	C-1	58 - 63
	C-2	
	C-3	
	Aromatic (quaternary)	
	Aromatic (CH)	

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of **1,2-dibromoindane** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (^{79}Br and ^{81}Br isotopes in approximately a 1:1 ratio). This results in a triplet of peaks for the molecular ion $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ with a relative intensity ratio of approximately 1:2:1.

Table 3: Predicted Key Mass Spectrometry Fragments for **1,2-Dibromoindane**

m/z (relative to ^{79}Br)	Proposed Fragment	Notes
274, 276, 278	$[\text{C}_9\text{H}_8\text{Br}_2]^+$	Molecular ion peak (M^+)
195, 197	$[\text{C}_9\text{H}_8\text{Br}]^+$	Loss of one bromine atom
116	$[\text{C}_9\text{H}_8]^+$	Loss of two bromine atoms (indenyl cation)
115	$[\text{C}_9\text{H}_7]^+$	Loss of H from the indenyl cation (stable aromatic system)

Experimental Protocols

NMR Spectroscopy

A standard protocol for the acquisition of ^1H and ^{13}C NMR spectra of **1,2-dibromoindane** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1,2-dibromoindane** isomer in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~ 12 ppm.
 - Acquisition time: ~ 3 -4 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 8-16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~ 220 ppm.
 - Acquisition time: ~ 1 -2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, depending on sample concentration.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

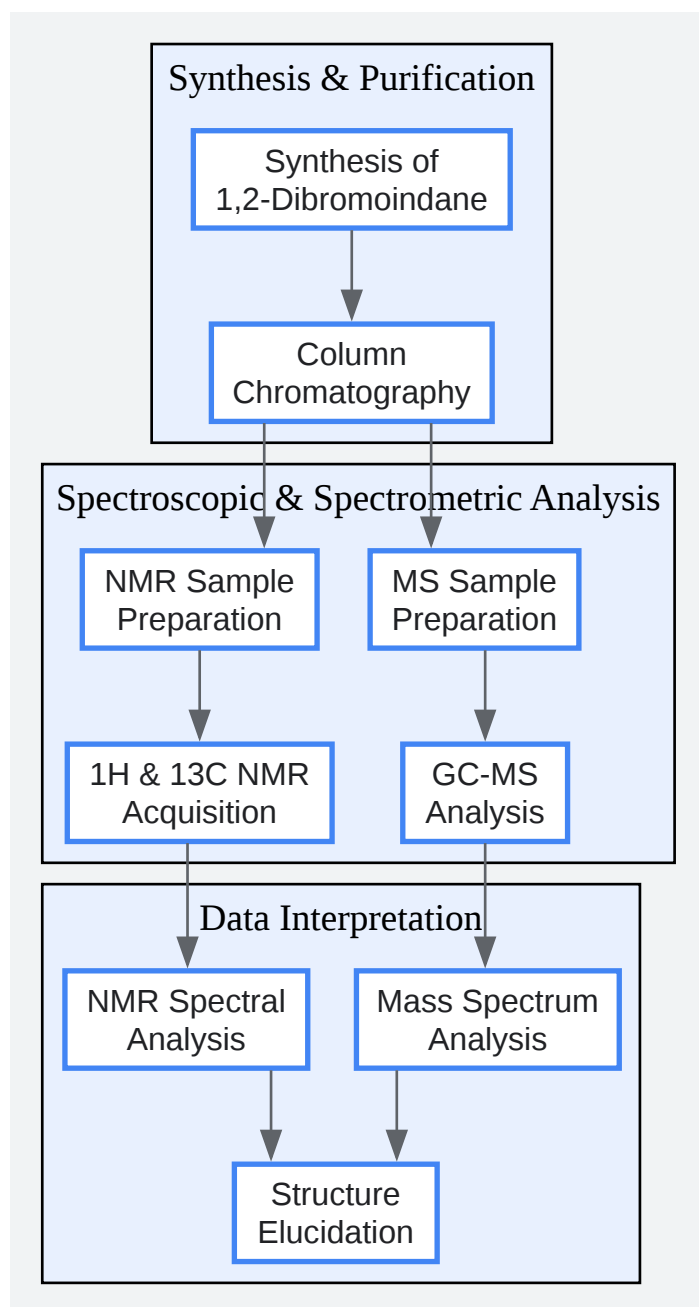
Mass Spectrometry

A general procedure for obtaining an electron ionization (EI) mass spectrum of **1,2-dibromoindane** is:

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
- GC Parameters (for separation of isomers if in a mixture):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector temperature: 250 °C.
 - Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI).
 - Electron energy: 70 eV.
 - Source temperature: 230 °C.
 - Mass range: m/z 40-400.

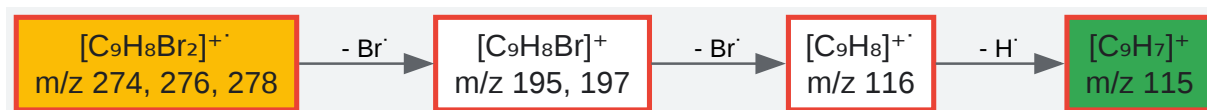
Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship for the characterization of **1,2-dibromoindane**.



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Caption: Experimental workflow for the synthesis and characterization of **1,2-dibromoindane**.



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Caption: Predicted EI-MS fragmentation pathway of **1,2-dibromoindane**.

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